molecular formula C12H12ClN3O2 B3487995 methyl N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]carbamate

methyl N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]carbamate

Cat. No.: B3487995
M. Wt: 265.69 g/mol
InChI Key: LUMXSDXIFOXXFD-UHFFFAOYSA-N
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Description

Methyl N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]carbamate is a chemical compound known for its applications in various fields, including agriculture and scientific research. It is a derivative of pyrazole and carbamate, characterized by the presence of a chlorophenyl group. This compound is often studied for its potential use as a fungicide and its role in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]carbamate typically involves the reaction of 4-chlorobenzyl chloride with pyrazole, followed by the introduction of a carbamate group. The process can be summarized in the following steps:

    Formation of 4-chlorobenzyl pyrazole: Reacting 4-chlorobenzyl chloride with pyrazole in the presence of a base such as potassium carbonate.

    Carbamoylation: Introducing the carbamate group using methyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives.

    Substitution: Halogen substitution reactions can modify the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenation reactions may involve reagents like chlorine or bromine under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in halogenated derivatives.

Scientific Research Applications

Methyl N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]carbamate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the formulation of agricultural chemicals, particularly fungicides.

Mechanism of Action

The mechanism of action of methyl N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]carbamate involves its interaction with specific molecular targets. In the case of its use as a fungicide, it inhibits mitochondrial respiration in fungi by blocking the transfer of electrons between cytochrome b and cytochrome c1. This disruption leads to the death of the fungal cells.

Comparison with Similar Compounds

Similar Compounds

    Pyraclostrobin: Another fungicide with a similar structure and mode of action.

    Trifloxystrobin: Shares similar applications in agriculture.

    Prothioconazole: Used as a fungicide with a different chemical structure but similar effects.

Uniqueness

Methyl N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]carbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its combination of a pyrazole ring and a carbamate group makes it versatile for various applications, particularly in the development of new agricultural chemicals and pharmaceuticals.

Properties

IUPAC Name

methyl N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-18-12(17)14-11-6-7-16(15-11)8-9-2-4-10(13)5-3-9/h2-7H,8H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUMXSDXIFOXXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NN(C=C1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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